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molecular formula C11H11NO4S B8309258 2-Ethyl-4-hydroxy-5-phenylisothiazol-3(2H)-one 1,1-dioxide

2-Ethyl-4-hydroxy-5-phenylisothiazol-3(2H)-one 1,1-dioxide

Cat. No. B8309258
M. Wt: 253.28 g/mol
InChI Key: QUBASHSYRVVHKE-UHFFFAOYSA-N
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Patent
US07582629B2

Procedure details

N-Ethyl-1-phenylmethanesulfonamide (20 g) was divided into batches of 0.5 g each and taken in an 8 mL vial. To each vial was added potassium tert-butoxide (0.426 g, 3.8 mmol), ethyl oxalate (0.408 mL, 3.01 mmol) and dry THF (4 mL). Each vial was heated in a microwave reactor at 145° C. under pressure for 20 mins. Reaction mixture from all the vials were combined and treated with 1.5 N HCl (75 mL) and extracted with EtOAc. The organic layer was washed with water (3×25 mL) and brine, dried over Na2SO4 and evaporated. A small amount of the DCM was added to the solid residue and stirred well. Filtration gave nearly pure title compound (21 g, 82.6%) as off-white solid; 1H NMR (300 MHz, CDCl3) 1.47 (t, 3H, J=7.2 Hz), 3.8 (q, 2H, J=7.2 Hz), 7.3-7.5 (m, 3), 7.9-8.0 (m, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.426 g
Type
reactant
Reaction Step Two
Quantity
0.408 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three
Yield
82.6%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][S:4]([CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:6])=[O:5])[CH3:2].CC(C)([O-])C.[K+].[C:20](OCC)(=[O:24])[C:21]([O-])=[O:22].Cl>C1COCC1>[CH2:1]([N:3]1[C:21](=[O:22])[C:20]([OH:24])=[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[S:4]1(=[O:5])=[O:6])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)NS(=O)(=O)CC1=CC=CC=C1
Step Two
Name
Quantity
0.426 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0.408 mL
Type
reactant
Smiles
C(C(=O)[O-])(=O)OCC
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Stirring
Type
CUSTOM
Details
stirred well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture from all the vials
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water (3×25 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
A small amount of the DCM was added to the solid residue
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)N1S(C(=C(C1=O)O)C1=CC=CC=C1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 82.6%
YIELD: CALCULATEDPERCENTYIELD 2754.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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